Cas no 69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine)
69632-31-1 structure
Product Name:(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
Numero CAS:69632-31-1
MF:C15H13N3O5
MW:315.280823469162
MDL:MFCD00064498
CID:90475
PubChem ID:24857887
Update Time:2025-09-22
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
- (S)-(+)-N-(3,5-dinitrobenzoyl)-alpha-methylbenzyl
- S-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
- 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
- (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE
- CHEMBL3133163
- D1852
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, 98%
- 69632-31-1
- [3-hydroxyazonoyl-5-[[(1S)-1-phenylethyl]carbamoyl]phenyl]azinic acid
- (b)-(+)-N-[3,5-Dinitrobenzoyl]-alpha-methylbenzylamine
- SCHEMBL3069141
- DTXSID40420804
- (S)-3,5-dinitro-N-(1-phenylethyl)benzamide
- MFCD00064498
- G86100
- ABEVDCGKLRIYRW-JTQLQIEISA-N
-
- MDL: MFCD00064498
- Inchi: 1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
- Chiave InChI: ABEVDCGKLRIYRW-JTQLQIEISA-N
- Sorrisi: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N[C@@H](C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 315.08600
- Massa monoisotopica: 315.085521
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 431
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 2.8
- Superficie polare topologica: 121
Proprietà sperimentali
- Colore/forma: Cristalli gialli grigi
- Densità: 1.362
- Punto di fusione: 158-161 °C (lit.)
- Punto di ebollizione: 482.9°C at 760 mmHg
- Punto di infiammabilità: 245.8°C
- Indice di rifrazione: 1.627
- PSA: 120.74000
- LogP: 4.43130
- Attività ottica: [α]20/D +46.2°, c = 0.9 in acetone
- Solubilità: Insolubile in acqua
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB116292-1 g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1 g |
€185.30 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 296910-1G |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine |
69632-31-1 | 98% | 1G |
¥258.5 | 2022-02-24 | |
| Cooke Chemical | F090221-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 1g |
RMB 420.00 | 2025-02-21 | |
| Cooke Chemical | F090221-5g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 5g |
RMB 1969.60 | 2025-02-21 | |
| Cooke Chemical | F090221-25g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 25g |
RMB 5243.20 | 2025-02-21 | |
| abcr | AB116292-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1g |
€185.30 | 2024-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673505-1g |
(S)-3,5-dinitro-N-(1-phenylethyl)benzamide |
69632-31-1 | 98% | 1g |
¥265.00 | 2024-05-03 |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Letteratura correlata
-
1. Homolytic reactions of ligated boranes. Part 18. The scope of enantioselective hydrogen-atom abstraction by chiral amine–boryl radicals for kinetic resolution under conditions of polarity reversal catalysisHai-Shan Dang,Valérie Diart,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1994 1033
69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine) Prodotti correlati
- 26819-11-4(N-Ethyl-3-nitrobenzamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso